molecular formula C10H13ClO B13801510 (1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride

(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride

Cat. No.: B13801510
M. Wt: 184.66 g/mol
InChI Key: ZZTYIIXNFXFZFP-XAVMHZPKSA-N
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Description

(1S,2S,3R,4R)-3-methylbicyclo[222]oct-5-ene-2-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[2.2.2]octane derivative.

    Functionalization: Introduction of a methyl group at the 3-position of the bicyclo[2.2.2]octane framework.

    Formation of Carbonyl Chloride: The carbonyl chloride functional group is introduced through a reaction with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane).

    Reduction: Reducing agents (LiAlH4), solvent (ether).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone, water).

Major Products

    Amides, Esters, Thioesters: Formed through substitution reactions.

    Alcohols: Formed through reduction reactions.

    Carboxylic Acids: Formed through oxidation reactions.

Scientific Research Applications

(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Material Science: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This reactivity is exploited in various applications, including drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,3R,4R)-3-methylbicyclo[2.2.2]octane-2-carbonyl chloride: Similar structure but lacks the double bond at the 5-position.

    (1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.

Uniqueness

(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride is unique due to its combination of a bicyclic framework with a reactive carbonyl chloride group. This combination provides a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c1-6-7-2-4-8(5-3-7)9(6)10(11)12/h2,4,6-9H,3,5H2,1H3/t6-,7+,8-,9+/m1/s1

InChI Key

ZZTYIIXNFXFZFP-XAVMHZPKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@H]([C@H]1C(=O)Cl)C=C2

Canonical SMILES

CC1C2CCC(C1C(=O)Cl)C=C2

Origin of Product

United States

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